molecular formula C12H9NO5S B14652852 Phenyl 3-nitrobenzenesulfonate CAS No. 41480-04-0

Phenyl 3-nitrobenzenesulfonate

Cat. No.: B14652852
CAS No.: 41480-04-0
M. Wt: 279.27 g/mol
InChI Key: ISRIIYJVEICKKW-UHFFFAOYSA-N
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Description

Phenyl 3-nitrobenzenesulfonate is an organic compound with the molecular formula C12H9NO5S. It is a derivative of benzenesulfonic acid, where a phenyl group is attached to the sulfonate group, and a nitro group is positioned at the 3rd carbon of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 3-nitrobenzenesulfonate can be synthesized through the reaction of phenol with 3-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then subjected to various purification steps, including distillation and crystallization, to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

Phenyl 3-nitrobenzenesulfonate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles such as amines or alcohols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The phenyl ring can undergo oxidation reactions to form various oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used along with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

    Nucleophilic Substitution: Products include phenyl ethers or phenylamines.

    Reduction: The major product is phenyl 3-aminobenzenesulfonate.

    Oxidation: Products include phenyl 3-nitrobenzenesulfonic acid and other oxidized derivatives.

Scientific Research Applications

Phenyl 3-nitrobenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of phenyl 3-nitrobenzenesulfonate involves its interaction with nucleophiles and electrophiles. The sulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. The nitro group, being an electron-withdrawing group, makes the aromatic ring more susceptible to nucleophilic attack. This compound can also undergo reduction and oxidation reactions, altering its chemical structure and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 4-nitrobenzenesulfonate
  • Phenyl 2-nitrobenzenesulfonate
  • Phenyl 3-aminobenzenesulfonate

Uniqueness

Phenyl 3-nitrobenzenesulfonate is unique due to the position of the nitro group, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, this compound has distinct chemical properties and applications, making it valuable in specific research and industrial contexts .

Properties

IUPAC Name

phenyl 3-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5S/c14-13(15)10-5-4-8-12(9-10)19(16,17)18-11-6-2-1-3-7-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRIIYJVEICKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0068317
Record name Benzenesulfonic acid, 3-nitro-, phenyl ester
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Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41480-04-0
Record name Phenyl 3-nitrobenzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41480-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonic acid, 3-nitro-, phenyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl 3-nitrobenzenesulfonate
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Record name Benzenesulfonic acid, 3-nitro-, phenyl ester
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Record name Benzenesulfonic acid, 3-nitro-, phenyl ester
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